2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride
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Overview
Description
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride typically involves the reaction of 3-methylpyridine with propanoic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and allowed to react under optimized conditions. The product is then purified through various techniques such as crystallization, filtration, and drying to achieve the required quality standards .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols. Substitution reactions can result in a variety of products depending on the substituents introduced .
Scientific Research Applications
2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. It may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(3-Methylpyridin-4-yl)propanoic acid;hydrochloride include other pyridine derivatives such as:
- 2-(3-Methylpyridin-4-yl)ethanoic acid
- 2-(3-Methylpyridin-4-yl)butanoic acid
- 2-(3-Methylpyridin-4-yl)pentanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which imparts unique chemical properties and reactivity. This makes it particularly useful in certain research applications where other compounds may not be as effective .
Biological Activity
2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is an organic compound with promising biological activities, particularly in pharmacology and medicinal chemistry. This compound, characterized by its unique structural features, has been the subject of various studies aimed at understanding its interactions with biological systems.
Chemical Structure and Properties
The molecular formula of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is C9H12ClNO2. It features a pyridine ring with a methyl group at the 3-position and a propanoic acid functional group. This specific substitution pattern contributes to its distinct reactivity and biological properties compared to other similar compounds.
Biological Activities
The biological activities of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride can be categorized into several key areas:
1. Enzyme Interactions
Research indicates that this compound can modulate enzyme activity through specific binding interactions. Its ability to form hydrogen bonds and engage in π-π interactions enhances its role as a ligand in enzyme-substrate interaction studies. These properties make it a candidate for drug development, particularly in targeting enzymes involved in disease processes .
2. Antimicrobial Activity
Preliminary studies have shown that derivatives of pyridine compounds exhibit antimicrobial properties. Although specific data on the antimicrobial efficacy of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride is limited, related compounds have demonstrated significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi . For instance, the minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 to 156.47 µM against different bacterial strains .
3. Anti-inflammatory Properties
The compound has also been studied for potential anti-inflammatory effects. While direct evidence for this specific derivative is still emerging, similar pyridine derivatives have shown promise in reducing inflammation markers in various models .
The mechanism by which 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride exerts its biological effects likely involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to alterations in metabolic pathways relevant to disease states. Further studies are necessary to elucidate the exact molecular targets involved .
Case Studies
Several studies have investigated the biological effects of pyridine derivatives, providing insights into the potential applications of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride:
- Antimicrobial Efficacy : A study examined various pyridine derivatives for their antibacterial properties, noting that those with specific structural features exhibited significant activity against pathogens like Staphylococcus aureus and Escherichia coli .
- Enzyme Modulation : Another research effort focused on the enzyme-inhibitory potential of similar compounds, highlighting their role as effective ligands that could lead to therapeutic advancements in treating enzyme-related diseases .
Comparative Analysis
To better understand the unique properties of 2-(3-Methylpyridin-4-yl)propanoic acid; hydrochloride, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(3-Methylpyridin-4-yl)acetic acid | Acetic acid functional group | Moderate antimicrobial |
2-(3-Methylpyridin-4-yl)butanoic acid | Butanoic acid functional group | Enhanced enzyme modulation |
2-(3-Methylpyridin-4-yl)propanoic acid | Propanoic acid functional group | Potential drug candidate |
Properties
IUPAC Name |
2-(3-methylpyridin-4-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2.ClH/c1-6-5-10-4-3-8(6)7(2)9(11)12;/h3-5,7H,1-2H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJMPUHPGPLTTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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